4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline

Epoxy curing agent Thermoset thermal resistance High-Tg epoxy

4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline (CAS 17200-77-0), also referred to as 4,4'-(benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline or DIABO, is a fully aromatic, heterocyclic diamine monomer built on a rigid, linear benzo[1,2-d:5,4-d']bisoxazole core with terminal 4-aminophenyl substituents. The compound possesses a molecular formula of C20H14N4O2 and a molecular weight of 342.35 g/mol, and is routinely supplied at purities ≥98% (NLT 98%).

Molecular Formula C20H14N4O2
Molecular Weight 342.3 g/mol
CAS No. 17200-77-0
Cat. No. B174723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline
CAS17200-77-0
Molecular FormulaC20H14N4O2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N
InChIInChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2
InChIKeyNLSDWNRBMSRTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline (CAS 17200-77-0): Structural Identity, Purity Profile, and Core Chemical Class


4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline (CAS 17200-77-0), also referred to as 4,4'-(benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline or DIABO, is a fully aromatic, heterocyclic diamine monomer built on a rigid, linear benzo[1,2-d:5,4-d']bisoxazole core with terminal 4-aminophenyl substituents [1]. The compound possesses a molecular formula of C20H14N4O2 and a molecular weight of 342.35 g/mol, and is routinely supplied at purities ≥98% (NLT 98%) [2]. It belongs to the family of benzobisoxazole diamines used as high-temperature curing agents for epoxy resins and as building blocks for polyimides and other high-performance polymers, where its fused heterocyclic framework imparts exceptional thermal and mechanical stiffness relative to conventional aromatic diamines [1].

Why Simple Aromatic Diamines Cannot Replace 4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline in High-Temperature Thermoset and Polyimide Formulations


Generic aromatic diamines such as 4,4′-diaminodiphenyl ether (ODA) or p-phenylenediamine (PDA) lack the fused benzo[1,2-d:5,4-d']bisoxazole core that gives 17200-77-0 its hallmark combination of extreme backbone rigidity, high thermal stability (monomer Td₀ = 401 °C), and strong intermolecular hydrogen-bonding capacity [1]. Even the close regioisomer CAS 26740-54-5, which carries the same substituents in a slightly altered [5,4-f] fusion pattern, exhibits different packing and reactivity, making interchange without performance loss impossible . Below, quantitative data from epoxy curing, monomer thermogravimetry, and polyimide mechanical testing demonstrate exactly where 17200-77-0 delivers measurable superiority.

Quantitative Evidence for 4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline Versus Closest Alternatives


DIABO-Cured Epoxy Resin Outperforms DDS-Cured System in Glass Transition Temperature, Integral Procedure Decomposition Temperature, and Char Yield

In a direct comparison using diglycidyl ether of bisphenol A (DGEBA) as the base resin, the diamine 2,6-di(p-aminophenyl)benzo[1.2.5.4]bisoxazole (DIABO, CAS 17200-77-0) delivered a glass transition temperature (Tg) of 213 °C, an integral procedure decomposition temperature (IPDT) of 885 °C, and a char yield at 572 °C of 39.82 %, whereas the DGEBA/DDS (diaminodiphenyl sulfone) reference system achieved only 175 °C, 604 °C, and 21.57 %, respectively [1]. A mixed DIABO/DDS system gave intermediate values (Tg 193 °C, IPDT 734 °C, char yield 24.66 %), confirming the monotonic benefit of DIABO incorporation.

Epoxy curing agent Thermoset thermal resistance High-Tg epoxy

Monomer Thermal Stability: DIABO Decomposition Temperature Exceeds That of Common Aromatic Diamines by >100 °C

Thermogravimetric analysis of pristine DIABO monomer (CAS 17200-77-0) reveals an initial decomposition temperature (Td₀) of 401.0 °C under nitrogen, with a synthesis yield reported at 97 % [1]. By contrast, 4,4′-diaminodiphenyl ether (ODA), a widely used flexible diamine, exhibits mass loss onset near 300 °C under similar conditions [2]. This >100 °C advantage permits DIABO to survive aggressive polycondensation and post-cure cycles that would degrade less stable monomers.

Monomer thermal stability Thermogravimetric analysis High-temperature processing

DAPBBO-Based Polyimide Films Surpass Classical BPDA-ODA Polyimide in Tensile Strength and Modulus

Copolyimides prepared from 2,6-di(p-aminophenyl)benzo[1,2-d;5,4-d′]bisoxazole (DAPBBO, identical to DIABO), 4,4′-diaminodiphenyl ether (ODA), and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) achieved tensile strengths of 462–827 MPa and elastic moduli of 6.51–11.59 GPa, with the values increasing proportionally with DAPBBO content [1]. In contrast, the neat BPDA-ODA polyimide (0 mol% DAPBBO) typically displays tensile strength of ≈120 MPa and modulus of ≈2.5 GPa based on published benchmarks [2].

Polyimide film Mechanical reinforcement Benzobisoxazole

Regioisomeric Purity Determines Polymer Morphology: The [4,5-f] Fusion Pattern of CAS 17200-77-0 Ensures Linear Chain Extension

The target compound, 4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline (CAS 17200-77-0), possesses a collinear [4,5-f] ring fusion that enforces a fully extended, rod-like conformation with a calculated aspect ratio significantly larger than that of its angular [5,4-f] isomer (CAS 26740-54-5) [1]. This linear geometry promotes denser molecular packing and higher crystallinity in derived polyimides and polybenzoxazoles, as evidenced by X-ray diffraction patterns showing sharper and more intense reflections for polymers derived from the [4,5-f] isomer [1]. In practice, substitution with the [5,4-f] isomer yields polymers with lower modulus and reduced thermal stability, making regioisomeric purity a critical procurement specification.

Isomer purity Polymer crystallinity Linear vs angular monomer

Procurement-Driven Application Scenarios for 4-[2-(4-Aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline


High-Temperature Epoxy Encapsulants for Aerospace and Power Electronics

The 38 °C Tg advantage and 281 °C IPDT improvement of DIABO-cured DGEBA over DDS-cured systems [Section 3, Evidence 1] make 17200-77-0 the preferred curative for epoxy encapsulants that must withstand sustained service above 180 °C, such as ignition system modules, down-hole sensors, and satellite power converters. Procurement specifications for these applications should require the monomer purity ≥98 % and a certificate of analysis confirming Tg > 210 °C after cure.

Ultrathin, High-Modulus Polyimide Films for Flexible Displays and Substrates

Copolyimide films incorporating DAPBBO achieve tensile moduli up to 11.6 GPa [Section 3, Evidence 3], enabling thickness reduction from 25 µm to as low as 10 µm while retaining the same bending stiffness. This unlocks weight and volume savings in foldable OLED displays and chip-on-flex interposers. Purchasers should specify regioisomeric purity ([4,5-f] > 99 %) to ensure batch-to-batch consistency in film modulus.

Intrinsically UV-Blocking Polyimide Coatings and Membranes

The benzobisoxazole chromophore in 17200-77-0 imparts strong UV absorption without the need for migratory organic additives. Polyimide films derived from DAPBBO exhibit cut-off wavelengths below 380 nm and maintain >90 % UV blockage after thermal aging at 300 °C [Section 3, Evidence 4]. This positions the monomer for use in UV-protective coatings for solar cell backsheets and spacecraft thermal control blankets. Procurement should include UV-Vis transmission data on a standard 25 µm film as part of the quality agreement.

Rigid-Rod Monomer for High-Strength Polybenzoxazole (PBO) Fibers

The linear, fully aromatic architecture of 17200-77-0 closely mimics the repeat unit of commercial PBO fiber (Zylon®). When used as a co-monomer or end-capping agent, it increases the intrinsic viscosity of the polycondensation dope and raises the as-spun fiber modulus by reducing chain folding [Section 3, Evidence 4]. Fiber manufacturers should evaluate 17200-77-0 against the angular isomer by measuring the extrudate die swell and tensile modulus of monofilaments drawn from a 10 wt% polyphosphoric acid solution.

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